![molecular formula C11H14ClN3 B1285930 (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride CAS No. 904696-62-4](/img/structure/B1285930.png)
(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride
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Overview
Description
((4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride), also known as 4-PPM HCl, is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid that has been used in laboratory experiments for its unique chemical properties. 4-PPM HCl has been studied for its synthesis methods, its scientific research applications, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Antileishmanial Activity
4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives: , which share a similar pyrazole structure, have been identified as active antileishmanial agents . These compounds have shown promise in the treatment of leishmaniasis, a neglected disease with high morbidity and mortality rates. The derivatives exhibit activity against Leishmania infantum and Leishmania amazonensis , with some compounds displaying a profile similar to pentamidine but with lower cytotoxicity. This suggests that the pyrazole moiety can be a valuable scaffold for developing new antileishmanial drugs.
Antibacterial and Anti-HIV Properties
The sulfonamide functionality, which is closely related to the pyrazole structure, has demonstrated antibacterial and anti-HIV activities . This indicates that the pyrazole core of 4-(1H-Pyrazol-1-ylmethyl)benzylamine hydrochloride could potentially be exploited to develop new antibacterial and anti-HIV medications, contributing to the fight against these persistent health challenges.
Medicinal Chemistry Applications
Pyrazole scaffolds are extensively used in medicinal chemistry due to their wide range of biological activities . They exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties. This versatility makes 4-(1H-Pyrazol-1-ylmethyl)benzylamine hydrochloride a valuable compound for drug discovery and the development of various pharmacological agents.
Agrochemistry
In agrochemistry, pyrazole derivatives are used for their herbicidal properties . They can be synthesized into compounds that selectively target and control weed growth, helping to protect crops and improve agricultural productivity. The pyrazole core of 4-(1H-Pyrazol-1-ylmethyl)benzylamine hydrochloride could be modified to enhance these properties for agricultural applications.
Coordination Chemistry
Pyrazole compounds play a significant role in coordination chemistry, where they act as ligands to form complexes with various metals . These complexes have important applications in catalysis, material science, and the synthesis of organometallic compounds. The pyrazole moiety in 4-(1H-Pyrazol-1-ylmethyl)benzylamine hydrochloride can be utilized to create new metal complexes with unique properties.
Organometallic Chemistry
In organometallic chemistry, pyrazole-based ligands are used to synthesize organometallic compounds with potential applications in catalysis and materials science . The ability of the pyrazole ring to coordinate with metals can lead to the development of novel catalysts that facilitate various chemical reactions, including those that are environmentally friendly.
Mechanism of Action
Target of Action
The primary targets of 4-(1H-Pyrazol-1-ylmethyl)benzylamine hydrochloride are Trypsin-1 and Trypsin-2 . These are serine proteases involved in the digestion of proteins in the small intestine .
Mode of Action
It is known that the compound interacts with its targets, trypsin-1 and trypsin-2, potentially inhibiting their activity . This interaction and the resulting changes could lead to a variety of downstream effects, depending on the specific biological context.
Result of Action
Given its potential inhibitory effects on Trypsin-1 and Trypsin-2, it could potentially impact protein digestion and absorption in the small intestine . .
properties
IUPAC Name |
[4-(pyrazol-1-ylmethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-8-10-2-4-11(5-3-10)9-14-7-1-6-13-14;/h1-7H,8-9,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVMWCVEYSYIOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585839 |
Source
|
Record name | 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride | |
CAS RN |
904696-62-4 |
Source
|
Record name | 1-{4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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